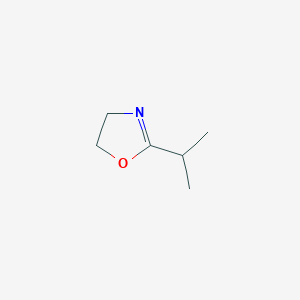

2-イソプロピル-2-オキサゾリン

概要

説明

Synthesis Analysis

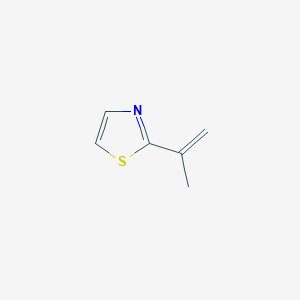

The synthesis of 2-Isopropyl-2-oxazoline often involves cationic ring-opening polymerization. Park et al. (2004) achieved the synthesis of end-functionalized poly(2-isopropyl-2-oxazolines) via this method, yielding well-controlled molecular weight and narrow molecular weight distribution (Park, Akiyama, Winnik, & Kataoka, 2004). Feng et al. (2017) also reported the successful living anionic polymerization of 2-isopropenyl-2-oxazoline, achieving well-defined polymers with controlled molecular weights (Feng, Changez, Hong, Mays, & Kang, 2017).

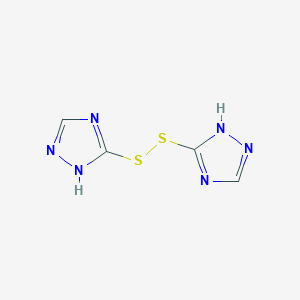

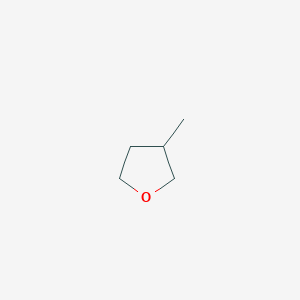

Molecular Structure Analysis

The molecular structure of 2-Isopropyl-2-oxazoline and its derivatives is crucial for its physical and chemical properties. Langer et al. (2005) investigated the crystal structures of isomeric compounds of 2-oxazoline, highlighting the impact of molecular structure on its physical characteristics (Langer, Koóš, Gyepesová, Sládkovic̆ová, Lustoň, & Kronek, 2005).

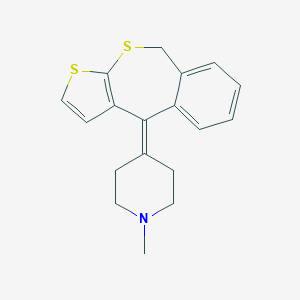

Chemical Reactions and Properties

The reactivity of 2-Isopropyl-2-oxazoline in various chemical reactions has been a topic of interest. Liu et al. (2021) demonstrated its use in the synthesis of C3-substituted isoindolin-1-ones, highlighting its role as a bifunctional nucleophilic directing group in complex chemical reactions (Liu, Yang, Jiang, Zeng, Zheng, & Liu, 2021). Moreover, the polymerization and cross-linking reactions of 2-isopropenyl-2-oxazoline have been studied, showing its versatility in forming different polymer structures (Kagiya & Matsuda, 1972).

Physical Properties Analysis

The physical properties of 2-Isopropyl-2-oxazoline, especially in aqueous solutions, are of significant interest. Meyer, Antonietti, and Schlaad (2007) reported on the unexpected thermal characteristics of its aqueous solutions, observing the formation of coagulate particles upon annealing (Meyer, Antonietti, & Schlaad, 2007).

Chemical Properties Analysis

The chemical properties of 2-Isopropyl-2-oxazoline, such as its reactivity and interaction with other compounds, are crucial for its applications. For instance, the study by Weber et al. (2012) on the polymerization of 2-Isopropenyl-2-oxazoline via RAFT highlights its reactivity and potential for functionalization (Weber, Neuwirth, Kempe, Ozkahraman, Tamahkar, Mert, Becer, & Schubert, 2012).

科学的研究の応用

薬物送達システム

ポリ(2-イソプロピル-2-オキサゾリン)(PiPrOx)は、熱応答性擬似ペプチドとして知られており、ヒトの体温に近い温度で水溶液中で相転移を示す . この特性と、多くの細胞株に対する無毒性 は、薬物送達システムに潜在的に魅力的です .

タンパク質修飾

ポリ(2-オキサゾリン)の構造はペプチドの構造に似ているため、擬似ペプチドとも呼ばれる . この構造的類似性により、ポリ(2-オキサゾリン)はタンパク質修飾に使用できる .

遺伝子キャリア

ポリ(2-オキサゾリン)は、遺伝子キャリアとしての可能性について研究されてきた . 水溶性と生物体における目に見えないことが、この用途に適している .

防汚界面

ポリ(2-オキサゾリン)は、防汚界面を作成するために使用されてきた . これらの界面は、細菌などの物質の蓄積に抵抗するため、さまざまな生物医学的用途に役立ちます .

細胞シート工学

Safety and Hazards

将来の方向性

2-Isopropyl-2-oxazoline has attracted growing interest as a reactive polymer that can be used as a starting material for the construction of more complex structures . It has been suggested as an alternative to poly (2-isopropyl-2-oxazoline) with a physiological phase transition temperature (LCST) and a greatly reduced tendency to crystallize . This suggests that it has potential for future biomedical applications .

作用機序

Target of Action

2-Isopropyl-2-oxazoline (also known as PiPrOx) is a reactive polymer that has been used as a starting material for the construction of more complex structures containing macromolecular components as well as specific molecules or desired functional groups . The primary targets of PiPrOx are these complex structures, where it plays a significant role in their formation and function.

Mode of Action

PiPrOx interacts with its targets through a highly effective ring-opening of the oxazoline pendant rings . This interaction allows for the required modification to be achieved by a simple addition reaction . The unique advantages of this polymer result from the presence of multiple reactive sites located in the side chains .

Biochemical Pathways

The biochemical pathways affected by PiPrOx are primarily related to the construction of complex structures containing macromolecular components . The polymer’s interaction with these structures can influence various downstream effects, including changes in their physical properties and functions.

Pharmacokinetics

It’s known that piprox exhibits a phase transition in aqueous solution at a temperature near human body temperature , which may influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of PiPrOx’s action are largely dependent on the specific molecules or functional groups with which it interacts. For example, when PiPrOx is conjugated with a tetraphenylethene derivative, it can control the thermal behavior of their fluorescence emission .

Action Environment

The action, efficacy, and stability of PiPrOx can be influenced by various environmental factors. For instance, its thermoresponsive behavior is sensitive to temperature changes . Additionally, the polymer’s reactivity and the effectiveness of its ring-opening mechanism can be affected by the pH and the presence of other reactive species in the environment .

特性

IUPAC Name |

2-propan-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2)6-7-3-4-8-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEZUCIZWRDMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25822-68-8 | |

| Record name | Poly(2-isopropyl-2-oxazoline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25822-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90340684 | |

| Record name | 2-Isopropyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10431-99-9 | |

| Record name | 2-Isopropyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10431-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropyl-2-oxazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

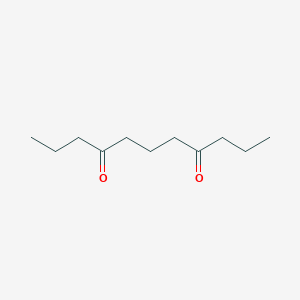

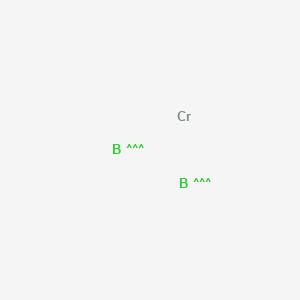

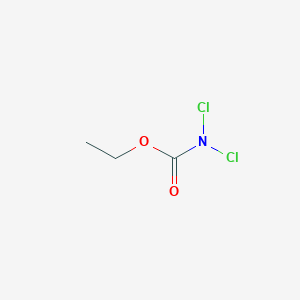

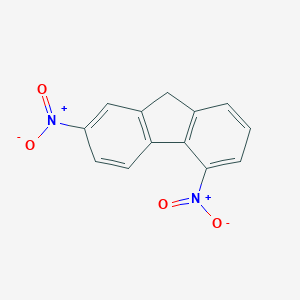

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Isopropyl-2-oxazoline?

A1: The molecular formula of 2-Isopropyl-2-oxazoline is C6H11NO, and its molecular weight is 113.16 g/mol.

Q2: How is poly(2-isopropyl-2-oxazoline) (PiPrOx) synthesized?

A: PiPrOx is synthesized via cationic ring-opening polymerization of 2-isopropyl-2-oxazoline. This method allows for control over molecular weight and end-group functionality. [, , , , ]

Q3: Can the end-group functionality of PiPrOx be modified?

A: Yes, PiPrOx can be synthesized with various end-group functionalities, such as primary amino groups, acetal groups, and hydroxyl groups. This versatility allows for tailoring its properties and applications. [, , , , ]

Q4: What makes PiPrOx an interesting material for various applications?

A: PiPrOx is a thermoresponsive polymer, meaning its solubility in water changes with temperature. It exhibits a lower critical solution temperature (LCST) around 32-45 °C, making it suitable for applications requiring temperature-triggered responses. [, , , , , , , , ]

Q5: How does the molecular weight of PiPrOx affect its LCST?

A: Generally, increasing the molecular weight of PiPrOx leads to a decrease in its LCST. [, ]

Q6: Does the end-group functionality influence the LCST of PiPrOx?

A: Yes, hydrophobic end-group modifications, such as the addition of n-octadecyl chains, can significantly lower the LCST of PiPrOx. [, ]

Q7: Is PiPrOx prone to crystallization? If so, how does it affect its applications?

A: PiPrOx can crystallize both in solid state and from solutions, which can be detrimental for certain applications. Copolymerization with other monomers or selective hydrolysis can be used to reduce its tendency to crystallize. [, , ]

Q8: How does deuterium substitution in the solvent affect the phase transition of PiPrOx?

A: Replacing water (H2O) with deuterium oxide (D2O) slightly lowers the LCST of PiPrOx and broadens the temperature range of the phase transition. []

Q9: Can the phase transition behavior of PiPrOx be modified?

A: Yes, copolymerization with other monomers, such as 2-ethyl-2-oxazoline, allows for fine-tuning the LCST. Additionally, incorporating specific moieties, like uracil, can make the phase transition responsive to external stimuli like Hg2+ ions. [, , ]

Q10: What are the potential applications of PiPrOx in drug delivery?

A: PiPrOx's thermoresponsive properties make it suitable for developing drug delivery systems. Its ability to form micelles and encapsulate drugs, combined with its temperature-triggered release, makes it promising for targeted drug delivery. [, , ]

Q11: Can PiPrOx be used to stabilize nanoparticles?

A: Yes, PiPrOx can act as a stabilizing agent for nanoparticles, preventing aggregation and controlling their size. [, ]

Q12: Are there any studies on the biocompatibility of PiPrOx?

A: Yes, PiPrOx is generally considered biocompatible and non-toxic to many cell lines, making it suitable for biomedical applications. [, ]

Q13: What analytical techniques are used to characterize PiPrOx and its derivatives?

A: Various techniques are employed, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), Atomic Force Microscopy (AFM), Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS), Differential Scanning Calorimetry (DSC), and Transmission Electron Microscopy (TEM). [, , , , , , , , , , , , , , , , , , ]

Q14: Have any computational studies been conducted on PiPrOx?

A: Yes, molecular dynamics simulations have been used to understand the conformational changes during the heat-induced crystallization of PiPrOx in the solid state. []

Q15: Are there any studies on the environmental impact of PiPrOx?

A: While specific studies on PiPrOx's environmental impact are limited within the provided research, exploring its biodegradability and developing strategies for recycling and waste management are crucial for responsible use. []

Q16: What are some future directions for research on PiPrOx?

A: Further investigations into its biodegradability, long-term toxicity, and the development of efficient large-scale production methods are essential for its broader implementation. Exploring its potential in areas like gene delivery, biosensing, and stimuli-responsive materials remains a promising avenue for future research. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。